molecular formula C22H18N4O3 B2710333 4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-N-(2-pyridinylmethyl)-1H-pyrrole-2-carboxamide CAS No. 439109-65-6

4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-N-(2-pyridinylmethyl)-1H-pyrrole-2-carboxamide

Katalognummer: B2710333
CAS-Nummer: 439109-65-6
Molekulargewicht: 386.411
InChI-Schlüssel: ASQPEPIWUCTSON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-N-(2-pyridinylmethyl)-1H-pyrrole-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research, primarily for its potential as a kinase inhibitor. Its molecular architecture, featuring a central pyrrole-carboxamide core flanked by isoxazole and pyridinylmethyl groups, is characteristic of compounds designed to target ATP-binding sites of specific protein kinases. Research into structurally related compounds suggests this molecule is a potent and selective inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK) [Source: PubMed] . The FAK signaling pathway is a critical mediator of tumor cell proliferation, survival, and metastasis, making FAK a compelling target for anticancer drug discovery [Source: National Cancer Institute] . By inhibiting FAK, this compound provides researchers with a valuable chemical tool to dissect the role of FAK in cancer progression, tumor microenvironment interactions, and resistance mechanisms in various cell line and xenograft models. Furthermore, its potential activity against ALK positions it as a candidate for investigating therapeutic strategies against ALK-positive cancers, such as a subset of non-small cell lung cancers and anaplastic large cell lymphomas. This dual-target potential makes it a versatile probe for studying kinase signaling networks and for the preclinical evaluation of novel targeted therapy approaches.

Eigenschaften

IUPAC Name

4-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-N-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c1-14-19(20(26-29-14)15-7-3-2-4-8-15)21(27)16-11-18(24-12-16)22(28)25-13-17-9-5-6-10-23-17/h2-12,24H,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQPEPIWUCTSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)C3=CNC(=C3)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-N-(2-pyridinylmethyl)-1H-pyrrole-2-carboxamide is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C18H18N4O3C_{18}H_{18}N_{4}O_{3} with a molecular weight of approximately 342.36 g/mol. Its structure features a pyrrole ring, an isoxazole moiety, and a carboxamide group, contributing to its diverse biological profile.

Antimicrobial Activity

Recent studies indicate that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, a related compound demonstrated potent activity against drug-resistant strains of Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) below 0.016 µg/mL . The mechanism involves the inhibition of mycolic acid biosynthesis through targeting the MmpL3 protein, which is crucial for the survival of M. tuberculosis.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrrole derivatives has also been highlighted in various studies. For example, compounds derived from pyrrole structures have shown significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) . The strongest effects were observed at higher concentrations, indicating a dose-dependent response.

Study 1: Antimicrobial Efficacy

A study focusing on the structural optimization of pyrrole-2-carboxamides revealed that compounds with specific substitutions on the pyrrole ring exhibited enhanced activity against M. tuberculosis. For instance, modifications leading to electron-withdrawing groups significantly improved potency while maintaining low cytotoxicity (IC50 values exceeding 64 µg/mL) .

CompoundMIC (µg/mL)Cytotoxicity (IC50 µg/mL)
Compound 10.016>64
Compound 20.032>64
Compound 30.008>64

Study 2: Anti-inflammatory Action

In another investigation, several pyrrole derivatives were tested for their ability to inhibit PBMC proliferation and cytokine production. The most promising compounds demonstrated over 85% inhibition at high doses compared to standard anti-inflammatory drugs like ibuprofen .

CompoundPBMC Proliferation Inhibition (%) at 100 µg/mL
Compound A85%
Compound B77%
Compound C39%

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets involved in inflammation and microbial resistance. The binding affinity to MmpL3 suggests a competitive inhibition mechanism that disrupts lipid biosynthesis essential for bacterial cell wall integrity . Additionally, the modulation of cytokine production indicates an influence on signaling pathways related to immune responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrrole-2-Carboxamide Family

The target compound belongs to a broader class of pyrrole-2-carboxamide derivatives, which exhibit structural diversity in their substituents. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Substituents Key Data (Purity, Retention Time) Reference
Target Compound C₂₂H₁₈N₄O₃ 386.41 5-Methyl-3-phenylisoxazole-4-carbonyl, 2-pyridinylmethyl CAS: 439109-65-6
N-(1-(1H-1,2,4-Triazol-3-yl)ethyl)-3-methyl-4-(1-(3-(trifluoromethyl)phenyl)cyclopropyl)-1H-pyrrole-2-carboxamide (96) C₂₃H₂₂F₃N₅O 465.45 3-Trifluoromethylphenyl cyclopropyl, 1H-1,2,4-triazol-3-yl ethyl SFC purity: 32%, RT: 1.41
3-Methyl-N-(1-(1-methyl-1H-1,2,4-triazol-3-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (38) C₂₀H₂₀F₃N₇O 455.42 6-Trifluoromethylpyridinylmethyl, 1-methyl-1H-1,2,4-triazol-3-yl ethyl HPLC purity: 80.56%
S-MGB-206 (18) C₃₅H₃₃N₅O₅ 615.67 3-Methoxyphenyl ethenyl, morpholinyl N-oxide tail Purity >95%, m.p. >230°C
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide C₂₄H₁₈Cl₃N₅O 522.79 Chlorophenyl, dichlorophenyl, 3-pyridylmethyl Not specified
Key Observations :

Substituent Effects on Molecular Weight :

  • The target compound (386.41 g/mol) is lighter than S-MGB-206 (615.67 g/mol) due to the absence of complex tail groups like the morpholinyl N-oxide .
  • Chlorinated analogs (e.g., ) exhibit higher molecular weights due to halogenation .

LCMS) .

Functional Group Modifications and Activity

  • Isoxazole vs. Triazole/Oxadiazole :
    The 5-methyl-3-phenylisoxazole group in the target compound may enhance metabolic stability compared to triazole-containing analogs (e.g., ), which are prone to oxidative degradation .
  • Pyridine vs. Quinoline: Substitution at the pyridine ring (2-pyridinylmethyl in the target vs.

Q & A

Q. What are the critical synthetic steps and reaction optimization strategies for this compound?

The synthesis involves multi-step reactions, including cyclization of the isoxazole ring, coupling with the pyrrole-carboxamide core, and functionalization of the pyridinylmethyl group. Key optimization parameters include:

  • Catalyst selection : Use of DMAP or pyridine for acyl transfer reactions to improve coupling efficiency .
  • Temperature control : Microwave-assisted synthesis (80–120°C) reduces reaction time for isoxazole ring formation .
  • Solvent systems : Polar aprotic solvents (e.g., DMF, THF) enhance intermediate stability during carboxamide bond formation . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for >95% purity .

Q. Which analytical techniques are essential for structural validation and purity assessment?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the isoxazole-pyrrole linkage and detects stereochemical impurities (e.g., 400–600 MHz instruments) .
  • HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) quantify purity and identify byproducts (e.g., unreacted pyridinylmethyl intermediates) .
  • X-ray crystallography : Resolves ambiguities in spatial orientation of the 5-methylisoxazole substituent .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict biological targets and binding modes?

  • Target selection : Prioritize kinases (e.g., JAK2, EGFR) due to the compound’s pyrazole-carboxamide scaffold, which mimics ATP-binding pockets .
  • Docking parameters : Use AutoDock Vina with Lamarckian GA algorithms; set grid boxes to encompass catalytic lysine and hinge regions .
  • Validation : Compare docking scores (ΔG ≤ −8.0 kcal/mol) with experimental IC₅₀ values from kinase inhibition assays to refine force fields .

Q. How to resolve contradictions in reported bioactivity data across studies?

Contradictions often arise from assay variability (e.g., cell line selection, endpoint measurements). Mitigation strategies include:

  • Orthogonal assays : Pair ATPase inhibition (luminescence-based) with cell viability (MTT assay) to distinguish direct target effects from cytotoxicity .
  • Standardized controls : Use staurosporine (pan-kinase inhibitor) as a reference in dose-response studies .
  • Meta-analysis : Apply mixed-effects models to harmonize data from disparate studies (e.g., random-effects weights in RevMan) .

Q. What strategies improve metabolic stability and pharmacokinetic profiles?

  • Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) at the 5-methylisoxazole position to reduce CYP3A4-mediated oxidation .
  • In vitro assays : Microsomal stability tests (human liver microsomes, NADPH cofactor) quantify t½; aim for t½ > 60 min .
  • Prodrug approaches : Mask the pyrrole NH with acetyl groups to enhance oral bioavailability .

Experimental Design Considerations

Q. How to design a robust structure-activity relationship (SAR) study for this compound?

  • Variable groups : Systematically alter the phenyl (C3) and pyridinylmethyl (N-substituent) moieties while retaining the isoxazole-pyrrole core .
  • Dose ranges : Test 0.1–100 µM in triplicate for IC₅₀ determination; include Hill slope analysis for cooperative binding assessment .
  • Negative controls : Synthesize a de-carbonylated analog to isolate the contribution of the carbonyl linker .

Q. What statistical models are appropriate for analyzing dose-response and toxicity data?

  • Four-parameter logistic regression : Fit sigmoidal curves to dose-response data (variable slope, R² ≥ 0.95) .
  • ANOVA with Tukey post hoc : Compare treatment groups in toxicity studies (e.g., hepatocyte viability at 24/48/72 hr) .
  • QSAR models : Use MOE descriptors (e.g., AlogP, topological surface area) to correlate structural features with LD₅₀ .

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